![molecular formula C17H16O6 B1644071 Eriodictyol 7,3'-dimethyl ether](/img/structure/B1644071.png)
Eriodictyol 7,3'-dimethyl ether
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Overview
Description
Eriodictyol 7,3'-dimethyl ether is a natural product found in Artemisia campestris, Melicope durifolia, and other organisms with data available.
Scientific Research Applications
Isolation and Structural Identification
Eriodictyol 7,3'-dimethyl ether has been identified in various plant species, contributing to the understanding of plant biochemistry. For instance, it was reported for the first time in Artemisia campestris subsp. maritima, with its structure elucidated using NMR techniques (Vasconcelos, Silva, & Cavaleiro, 1998). Similarly, it was isolated from the aerial parts of Cordia globosa, marking the first isolation of flavanone aglycones from this genus (Silva et al., 2010).
Role in Plant Chemistry
In the study of plant chemistry, eriodictyol 7,3'-dimethyl ether's presence has been noted in various species. Research on the leaf surface of Eriodictyon trichocalyx identified this compound among other flavonoids, aiding in the understanding of flavonoid profiles in plant species (Bohm & Constant, 1990).
Antioxidant and Anticarcinogenic Properties
Eriodictyol 7,3'-dimethyl ether, extracted from Eriodictyon californicum, has been studied for its antioxidant and anticarcinogenic properties. Research indicates its effectiveness in reducing preneoplastic lesions and oxidative stress in colon carcinogenesis models (Mariyappan, Kalaiyarasu, & Manju, 2017).
Potential in Diabetes Treatment
The compound's potential in treating diabetes has been explored due to its ability to improve insulin resistance and glucose uptake in vitro. This indicates its potential role as an antidiabetic agent, opening avenues for further research in diabetes management (Zhang et al., 2012).
properties
Product Name |
Eriodictyol 7,3'-dimethyl ether |
---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1 |
InChI Key |
QZJVBGCZOLNWHW-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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